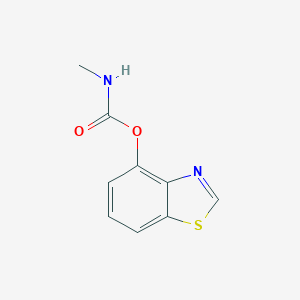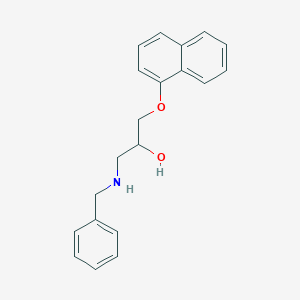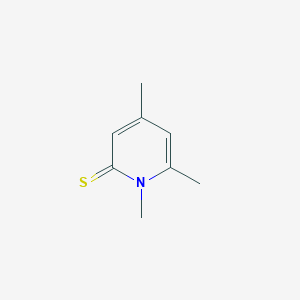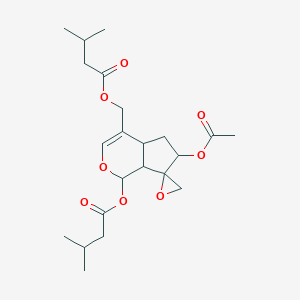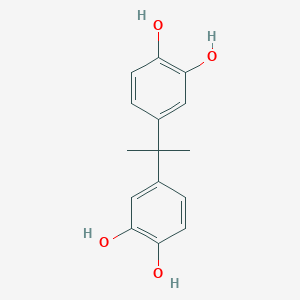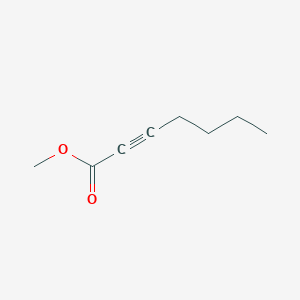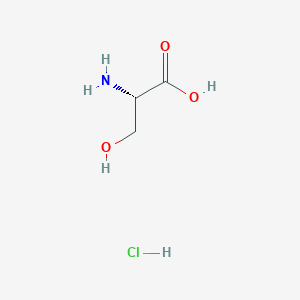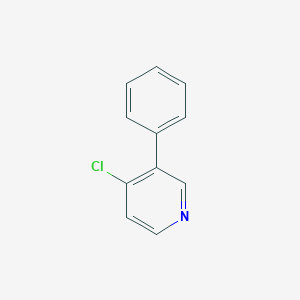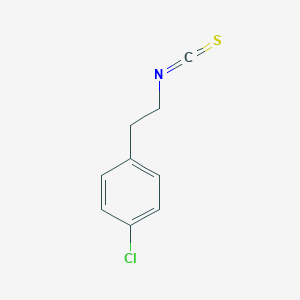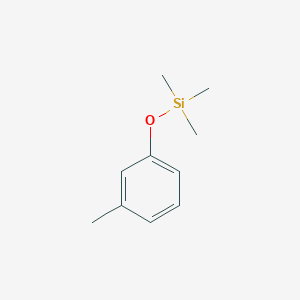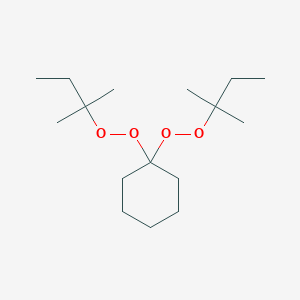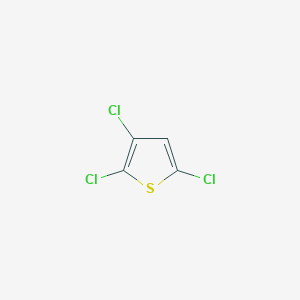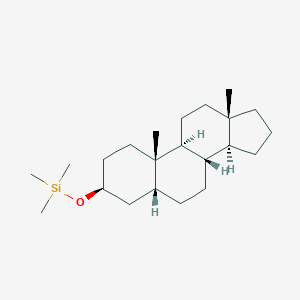
5beta-Androstane, 3beta-(trimethylsiloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta-Androstane, 3beta-(trimethylsiloxy)-, commonly known as ATSOX, is a synthetic steroid that has gained significant attention in the scientific community due to its potential applications in research. ATSOX is a derivative of the natural steroid hormone, dehydroepiandrosterone (DHEA), which is produced by the adrenal glands. ATSOX has been shown to possess unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The exact mechanism of action of ATSOX is not fully understood. However, it is believed to exert its effects through the activation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. ATSOX has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemische Und Physiologische Effekte
ATSOX has been shown to possess various biochemical and physiological effects. It has been shown to increase the levels of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). ATSOX has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, ATSOX has been shown to enhance mitochondrial function and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
ATSOX has several advantages as a research tool. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to be safe and well-tolerated in animal studies. However, there are also some limitations to the use of ATSOX in lab experiments. It is a synthetic compound that may not fully replicate the effects of the natural hormone 5beta-Androstane, 3beta-(trimethylsiloxy)-. Additionally, the exact mechanism of action of ATSOX is not fully understood, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on ATSOX. One potential area of investigation is its potential as a therapeutic agent for various neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of ATSOX and its effects on various signaling pathways. Finally, more research is needed to determine the optimal dosing and administration of ATSOX in animal and human studies.
In conclusion, ATSOX is a synthetic steroid that has shown promise as a research tool for investigating various biological processes. It possesses unique biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
ATSOX can be synthesized through a multi-step process starting from 5beta-Androstane, 3beta-(trimethylsiloxy)-. The first step involves the protection of the 3-hydroxyl group of 5beta-Androstane, 3beta-(trimethylsiloxy)- with trimethylsilyl chloride. The resulting compound is then subjected to oxidation with chromium trioxide to form the corresponding ketone. The ketone is then reduced with sodium borohydride to yield ATSOX.
Wissenschaftliche Forschungsanwendungen
ATSOX has been used in various scientific studies to investigate its potential as a therapeutic agent. It has been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. Additionally, ATSOX has been shown to have neuroprotective effects and can enhance cognitive function.
Eigenschaften
CAS-Nummer |
18899-46-2 |
|---|---|
Produktname |
5beta-Androstane, 3beta-(trimethylsiloxy)- |
Molekularformel |
C22H40OSi |
Molekulargewicht |
348.6 g/mol |
IUPAC-Name |
[(3S,5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C22H40OSi/c1-21-12-6-7-19(21)18-9-8-16-15-17(23-24(3,4)5)10-14-22(16,2)20(18)11-13-21/h16-20H,6-15H2,1-5H3/t16-,17+,18+,19+,20+,21+,22+/m1/s1 |
InChI-Schlüssel |
XQQDDEIBTCOQHD-BHXFFAOXSA-N |
Isomerische SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC2)C)O[Si](C)(C)C |
SMILES |
CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O[Si](C)(C)C |
Kanonische SMILES |
CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



